molecular formula C14H20BClO3 B6303907 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121513-15-1

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester

Cat. No. B6303907
CAS RN: 2121513-15-1
M. Wt: 282.57 g/mol
InChI Key: YQVUMUUPPMXSFC-UHFFFAOYSA-N
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Description

“3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester” is a chemical compound that is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions and have been the subject of numerous studies .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but there are many protocols available on the functionalizing deboronation of alkyl boronic esters . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C14H20BClO3 . The molecular weight of the compound is 282.57 .


Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, are involved in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Drug Metabolite Identification

ZJM-289, a derivative of 3-n-butylphthalide, was extensively metabolized in rats. Major metabolites in rat plasma, bile, urine, and feces were identified, demonstrating the compound's metabolic pathways and validating the drug design theory (Li et al., 2011).

Polymer-Analog Pharmacology

Polymer analogs of a related compound, 3-chloro-4-benzyloxy-phenylacetic acid, were synthesized and tested for their anti-inflammatory activity. The study provided insights into the activities of esters of the compound with different polymer alcohols (Hrabák et al., 1983).

Metabolism and Bioavailability Studies

Chlorogenic acid, a related compound, was studied for its gut absorption and metabolism. The study highlighted the importance of microbial metabolites in bioavailability and the potential importance of these metabolites in explaining the biological effects of dietary polyphenols (Gonthier et al., 2003).

Anticonvulsant Activity Studies

Alkyl esters of 6-chloro-2-sulfamoylbenzoic acid were synthesized and their anticonvulsant activities were evaluated, providing insights into steric factors and anticonvulsant properties related to the structure of the compound (Hamor & Farraj, 1965).

Mechanism of Action

The mechanism of action of pinacol boronic esters in chemical reactions involves a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, for example, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The future directions in the study and application of “3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester” and other pinacol boronic esters involve the development of more efficient and versatile synthesis methods . There is also a need for further investigation into the mechanisms of their reactions .

properties

IUPAC Name

2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVUMUUPPMXSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136790
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-15-1
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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